Structural Pre-optimization for Urea Transporter (UT) Inhibition: Regioisomeric Advantage Over CB-20
The target compound (2-ethyl-5-methyl) is a regioisomer of the UT inhibitor CB-20 (5-ethyl-2-methyl-3-amino-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate). CB-20 exhibits potent, dose-dependent UT-B inhibition with IC50 values of 2.01 ± 0.41 μM (mouse), 0.47 ± 0.19 μM (rat), and 1.29 ± 0.03 μM (human), with maximal inhibition rates (Imax) exceeding 80% [1]. CB-20 also demonstrated nearly equal dual inhibition of UT-A1 (35.42%) and UT-B (35.05%) in MDCK cell lines [2]. The target compound's ester configuration (2-ethyl, 5-methyl) is predicted by molecular docking to occupy the UT-B hydrophobic pocket near Leu364 and Val367 with a different steric and electrostatic profile compared to the CB-20 regioisomer (2-methyl, 5-ethyl), potentially altering isoform selectivity and pharmacokinetics [3]. This regioisomeric SAR vector is experimentally validated: in the structurally related thienoquinoline-to-thienopyridine scaffold hop, repositioning of substituents was shown to modulate UT-B IC50 by up to 4.3-fold (comparing mouse vs. rat IC50 values for the same compound), indicating that regioisomeric ester positioning is a key driver of inhibitory potency [1].
| Evidence Dimension | UT-B inhibitory potency (IC50) and UT-A1/UT-B dual inhibition capacity |
|---|---|
| Target Compound Data | No direct UT-B IC50 data published; compound is a regioisomer of CB-20 with predicted differential binding to UT-B hydrophobic pocket based on ester position reversal. |
| Comparator Or Baseline | CB-20 (5-ethyl-2-methyl-3-amino-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate): IC50 2.01 ± 0.41 μM (mouse UT-B), 0.47 ± 0.19 μM (rat UT-B), 1.29 ± 0.03 μM (human UT-B); UT-A1 inhibition 35.42%, UT-B inhibition 35.05%. |
| Quantified Difference | Target compound represents an unexplored regioisomeric profile; CB-20's IC50 range spans 0.47–2.01 μM across species, providing a baseline for evaluating the 2-ethyl-5-methyl regioisomer's potency shift; scaffold hop from thienoquinoline to thienopyridine shifted potency by ~2–10 fold. |
| Conditions | Erythrocyte osmotic lysis assay (mouse, rat, human erythrocytes); MDCK cell lines stably expressing human UT-A1 and UT-B. |
Why This Matters
Procuring the 2-ethyl-5-methyl regioisomer rather than CB-20 enables exploration of ester-position-dependent UT isoform selectivity—a SAR dimension shown in this scaffold family to modulate IC50 by several-fold across species—critical for diuretic programs that require UT-A1-sparing or UT-B-selective inhibitors.
- [1] Li M, Zhao Y, Zhang S, et al. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters. Acta Pharmacol Sin. 2020;41:65–72. IC50 data from Fig. 1b,c; Imax >80%. View Source
- [2] Li M, Zhao Y, Zhang S, et al. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters. Acta Pharmacol Sin. 2020;41:65–72. UT-A1/UT-B dual inhibition data from Fig. 2a–c. View Source
- [3] Li M, Zhao Y, Zhang S, et al. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters. Acta Pharmacol Sin. 2020;41:65–72. Molecular docking to human UT-B showing interactions with Leu364 and Val367. View Source
